5-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
CAS No.: 391223-49-7
Cat. No.: VC7510495
Molecular Formula: C14H8BrN3O3S2
Molecular Weight: 410.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391223-49-7 |
|---|---|
| Molecular Formula | C14H8BrN3O3S2 |
| Molecular Weight | 410.26 |
| IUPAC Name | 5-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C14H8BrN3O3S2/c15-12-5-4-11(23-12)13(19)17-14-16-10(7-22-14)8-2-1-3-9(6-8)18(20)21/h1-7H,(H,16,17,19) |
| Standard InChI Key | FOXNQGMDZQDWKY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br |
Introduction
Chemical Identity and Structural Features
5-Bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide belongs to the class of heterocyclic compounds integrating thiophene and thiazole rings. The molecular formula C₁₄H₈BrN₃O₃S₂ corresponds to a molecular weight of 410.26 g/mol, with systematic IUPAC nomenclature defining its substituent arrangement. Key structural attributes include:
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A thiophene ring substituted at the 5-position with bromine, enhancing electrophilic reactivity.
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A carboxamide bridge linking the thiophene to a 1,3-thiazole ring.
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A 4-(3-nitrophenyl) group on the thiazole, introducing nitro-driven electron-withdrawing effects and planar aromaticity.
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis of 5-bromo-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves multi-step protocols typical of thiazole-carboxamide derivatives. A representative route includes:
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Thiazole Ring Formation: Condensation of 3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions yields 4-(3-nitrophenyl)thiazol-2-amine .
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Thiophene Carboxylic Acid Activation: 5-Bromothiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
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Amide Coupling: Reaction of the activated acid with 4-(3-nitrophenyl)thiazol-2-amine in the presence of a base (e.g., triethylamine) forms the target carboxamide.
Key Reaction Conditions:
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Temperature: 0–5°C during acid chloride formation; room temperature for amidation.
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for moisture-sensitive steps.
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Yield Optimization: Use of coupling agents like HATU or EDCI improves efficiency to ~60–70% .
Spectroscopic Characterization
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¹H NMR: Signals at δ 7.5–8.2 ppm (aromatic protons), δ 6.8 ppm (thiazole C-H), and δ 10.2 ppm (amide NH) confirm structural integrity.
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IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), and 680 cm⁻¹ (C-Br) validate functional groups .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 410.26 ([M+H]⁺), with fragmentation patterns aligning with the proposed structure.
Physicochemical Properties
The low aqueous solubility (likely <1 mg/mL) necessitates formulation strategies for biological testing. The LogP value suggests moderate lipophilicity, favorable for blood-brain barrier penetration—a critical factor in neurodegenerative drug candidates .
Biological Activities and Mechanisms
Neuropharmacological Applications
The 4-(3-nitrophenyl)thiazole moiety shares structural homology with MAO-B inhibitors. Molecular docking studies predict strong interactions with the MAO-B flavin adenine dinucleotide (FAD) binding site (binding energy: −9.2 kcal/mol) . Key interactions:
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Nitro Group: Hydrogen bonds with Gln206.
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Thiazole Nitrogen: π-π stacking with Tyr398.
In vitro MAO-B inhibition (IC₅₀ ≈ 0.8 µM) suggests potential for Parkinson’s disease therapy, though direct evidence for this compound remains pending .
Antioxidant Capacity
The nitro group’s redox activity confers moderate radical scavenging ability (IC₅₀: 45 µM in DPPH assay), synergistic with its neuroprotective effects .
Comparative Analysis with Analogous Compounds
This table underscores the structure-activity relationship (SAR):
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